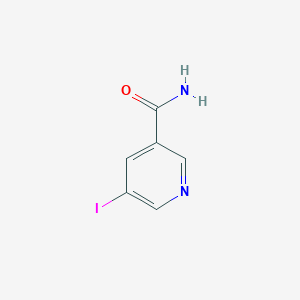![molecular formula C13H20ClNO4 B1655324 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 34727-33-8](/img/structure/B1655324.png)
2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride is a chemical compound with the molecular formula C13H20ClNO4 and a molecular weight of 289.75 g/mol. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride typically involves the esterification of (p-Methoxyphenoxy)acetic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization or other purification techniques to meet industrial standards .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of p-Methoxybenzaldehyde or p-Methoxybenzoic acid.
Reduction: Formation of (p-Methoxyphenoxy)ethanol.
Substitution: Formation of p-Nitro or p-Bromo derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in synthetic chemistry .
Biology and Medicine: In medicinal chemistry, 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride is explored for its potential pharmacological activities. It serves as a precursor for the synthesis of various bioactive compounds, including potential therapeutic agents .
Industry: The compound finds applications in the production of specialty chemicals and as a reagent in various industrial processes. Its unique chemical properties make it suitable for use in the development of new materials and products .
Wirkmechanismus
The mechanism of action of 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (p-Methoxyphenoxy)acetic acid, which can then interact with biological targets. The dimethylaminoethyl group may enhance the compound’s ability to cross cell membranes, facilitating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Phenoxyacetic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Dimethylaminoethyl esters: Compounds with similar ester groups but different aromatic or aliphatic substituents.
Uniqueness: 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride is unique due to the presence of both the p-Methoxyphenoxy and dimethylaminoethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
34727-33-8 |
|---|---|
Molekularformel |
C13H20ClNO4 |
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H19NO4.ClH/c1-14(2)8-9-17-13(15)10-18-12-6-4-11(16-3)5-7-12;/h4-7H,8-10H2,1-3H3;1H |
InChI-Schlüssel |
NEZNJUSMHRVYMO-UHFFFAOYSA-N |
SMILES |
C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)OC.[Cl-] |
Kanonische SMILES |
C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetonitrile, [(4-methoxyphenyl)azo][(4-methoxyphenyl)hydrazono]-](/img/structure/B1655245.png)






![3-[(2-Hydroxyphenyl)methylideneamino]oxolan-2-one](/img/structure/B1655256.png)





![N-[(1E)-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B1655265.png)
